molecular formula C8H19P B8599904 Octylphosphine CAS No. 3095-90-7

Octylphosphine

Cat. No. B8599904
CAS RN: 3095-90-7
M. Wt: 146.21 g/mol
InChI Key: SWMBQMGPRYJSCI-UHFFFAOYSA-N
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Patent
US04163760

Procedure details

A 1-liter autoclave was charged with 5 g of azobisisobutyronitrile, 50 g of benzene and 112 g (1 mol) of 1-octene, and 136 g (4 mols) of hydrogen phosphide was condensed thereinto. The whole was heated to 90° C. The pressure initially rose to 70 bars, then dropped gradually to 55 bars, and remained constant after 5 hours. The reaction mixture was analyzed by NMR-spectroscopy. The octene conversion rate was 85%. Primary octylphosphine was obtained in a yield of 70%, secondary octylphosphine was obtained in a yield of 20%, and tertiary octylphosphine was obtained in a yield at 10%, based on the quantity of 1-octene which underwent conversion.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
N(C(C)(C)C#N)=NC(C)(C)C#N.[CH2:13]=[CH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].[PH3:21]>C1C=CC=CC=1>[CH2:13]([PH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
112 g
Type
reactant
Smiles
C=CCCCCCC
Name
Quantity
136 g
Type
reactant
Smiles
P
Name
Quantity
50 g
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed
ADDITION
Type
ADDITION
Details
dropped gradually to 55 bars

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(CCCCCCC)P
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.